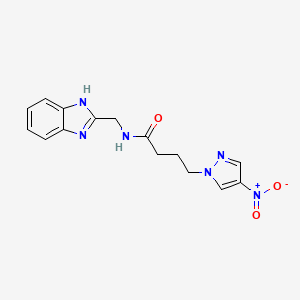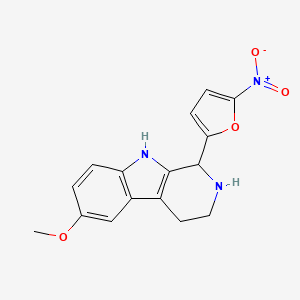![molecular formula C18H22N2O6S B11068244 3-(2-Hydroxy-3-methoxyphenyl)-5-methyl-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11068244.png)
3-(2-Hydroxy-3-methoxyphenyl)-5-methyl-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-3-methoxyphenyl)-5-methyl-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-3-methoxyphenyl)-5-methyl-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. The starting materials and intermediates are carefully chosen to ensure the correct functional groups are introduced at each step. Common synthetic routes may include:
Aldol Condensation: This reaction can be used to form the carbon-carbon bonds between the aromatic ring and the pyrrole ring.
Esterification and Hydrolysis: These reactions are used to introduce and later remove protecting groups, ensuring the correct functional groups are exposed for subsequent reactions.
Oxidation and Reduction: These reactions are used to modify the oxidation state of specific atoms within the molecule, facilitating the formation of the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-3-methoxyphenyl)-5-methyl-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl and methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a quinone, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activity or as a potential therapeutic agent.
Medicine: As a lead compound for the development of new drugs targeting specific diseases.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism by which 3-(2-Hydroxy-3-methoxyphenyl)-5-methyl-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and compounds containing hydroxyl, methoxy, and carboxylic acid groups. Examples include:
Ferulic Acid: 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid.
Cinnamic Acid Derivatives: Such as 3-(4-hydroxyphenyl)-2-propenoic acid.
Uniqueness
The uniqueness of 3-(2-Hydroxy-3-methoxyphenyl)-5-methyl-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H22N2O6S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-(2-hydroxy-3-methoxyphenyl)-5-methyl-3-(2-methylsulfanylethyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C18H22N2O6S/c1-20-15(22)11-12(16(20)23)18(17(24)25,7-8-27-3)19-13(11)9-5-4-6-10(26-2)14(9)21/h4-6,11-13,19,21H,7-8H2,1-3H3,(H,24,25) |
InChI Key |
BNTSSBNBEGQPHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2C(C1=O)C(NC2C3=C(C(=CC=C3)OC)O)(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11068167.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-5-[(1R,2R)-2-phenylcyclopropyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11068168.png)
![5-cyclohexyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11068175.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11068184.png)
![2-bromo-5-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11068190.png)
![2-benzyl-2,3-dihydro-1H-[1]benzofuro[3,2-f][1,3]benzoxazine](/img/structure/B11068195.png)
![2-[(1-adamantylacetyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B11068212.png)
![methyl {1,3-dimethyl-8-[(3-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B11068216.png)
![2-{(E)-2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B11068221.png)


![Quinoline, 2-methyl-4-[5-(2-methyl-3-furanyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B11068230.png)

![Benzamide, 2-methoxy-N-(1-methylethyl)-5-tricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B11068264.png)
